

In-Depth Technical Guide: Binding Affinity of DDO-2093 Dihydrochloride to WDR5

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| Compound Name: | DDO-2093 dihydrochloride | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the potent small molecule inhibitor, **DDO-2093 dihydrochloride**, to the WD40-repeat-containing protein 5 (WDR5). This document details the quantitative binding data, experimental methodologies for key assays, and the relevant biological pathways, offering a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Quantitative Binding Affinity Data

DDO-2093 is a potent inhibitor of the protein-protein interaction (PPI) between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[1][2] Its high affinity for WDR5 disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine 4 (H3K4) methylation, a key epigenetic modification.[1][2] The dihydrochloride salt of DDO-2093 is often used due to its enhanced water solubility and stability.[1]

The binding affinity of DDO-2093 and other notable WDR5 inhibitors is summarized in the table below, providing a comparative landscape of their potencies.



| Compound | Assay Type | Binding Affinity | Reference |
|------------------------------------|---|------------------|-----------|
| DDO-2093 | Fluorescence Polarization | IC50 = 8.6 nM | [1][2] |
| Unknown | Kd = 11.6 nM | [1][2] | |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd = 52 nM | |
| Surface Plasmon Resonance (SPR) | Kd = 24 nM | [3] | |
| Peptide Displacement Assay (FP) | Kdisp = 64 ± 4 nM | [4] | |
| MM-102 | Fluorescence Polarization | IC50 = 2.4 nM | [5] |
| Unknown | Ki < 1 nM | [6] | |
| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | Kd = 450 nM | [7] |

Experimental Protocols

The determination of the binding affinity of small molecules like DDO-2093 to WDR5 relies on various biophysical techniques. Below are detailed methodologies for the key experiments commonly cited for WDR5 inhibitors. While the specific protocol for DDO-2093 is not publicly detailed, the following represent standard industry practices.

Fluorescence Polarization (FP) Competition Assay

This assay is frequently used to determine the IC50 value of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like WDR5, its tumbling is restricted, leading to a higher polarization value. An unlabeled inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.



Methodology:

- Reagents and Preparation:
 - Assay Buffer: A suitable buffer is prepared, for example, 20 mM Tris-HCl (pH 7.5), 150 mM
 NaCl, 1 mM TCEP, and 0.05% Tween 20.[8]
 - WDR5 Protein: Recombinant human WDR5 is purified and diluted to the desired concentration in the assay buffer.
 - Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL1 (e.g., FITC-labeled MLL1 peptide) is used as the tracer.[4] Its concentration should be kept well below the Kd of its interaction with WDR5 to ensure assay sensitivity.[9]
 - Inhibitor (DDO-2093 dihydrochloride): A stock solution is prepared in DMSO and serially diluted to create a concentration gradient.

Assay Procedure:

- The assay is typically performed in 384-well, low-volume, black plates to minimize background fluorescence.[10][11]
- A mixture of WDR5 protein and the fluorescent tracer is pre-incubated to allow for complex formation.
- Varying concentrations of the inhibitor (or DMSO as a control) are added to the wells.
- The plate is incubated at room temperature for a set period (e.g., 1-2 hours) to reach equilibrium.[12]
- Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[10]

Data Analysis:

 The percentage of inhibition is calculated based on the change in fluorescence polarization values.



- The IC50 value, the concentration of inhibitor required to displace 50% of the bound tracer, is determined by fitting the data to a dose-response curve.
- The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent tracer.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (Δ H) and entropy (Δ S) of the interaction.

Principle: A solution of the ligand (e.g., DDO-2093) is titrated into a solution containing the protein (WDR5). The heat change upon each injection is measured by a sensitive calorimeter.

Methodology:

- Sample Preparation:
 - Both the protein (WDR5) and the ligand (DDO-2093 dihydrochloride) must be in identical, degassed buffer to minimize heats of dilution.[13] A common buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 8.[14]
 - The protein concentration in the sample cell is typically in the range of 2-50 μ M, while the ligand concentration in the syringe is 10- to 20-fold higher.[10][15]
- ITC Experiment:
 - The sample cell is filled with the WDR5 solution, and the injection syringe is filled with the DDO-2093 solution.
 - A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.
 - The heat change after each injection is recorded as a peak in the raw data.
- Data Analysis:



- The area under each peak is integrated to determine the heat change per injection.
- These values are plotted against the molar ratio of ligand to protein.
- \circ The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH .

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: One binding partner (ligand, e.g., WDR5) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., DDO-2093) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal.

Methodology:

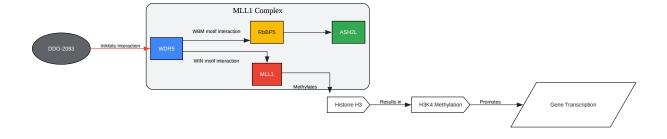
- Chip Preparation and Ligand Immobilization:
 - A suitable sensor chip (e.g., CM5) is activated.
 - The WDR5 protein is immobilized onto the chip surface.[8]
- Binding Measurement:
 - A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor surface to establish a stable baseline.
 - The analyte (DDO-2093 dihydrochloride) at various concentrations is injected over the surface, and the association is monitored in real-time.
 - After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte.
- Data Analysis:



- The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
- The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Signaling Pathways and Experimental Workflows WDR5-MLL1 Signaling Pathway

WDR5 is a core component of the MLL1 histone methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. DDO-2093 acts by disrupting the crucial interaction between WDR5 and the WIN motif of MLL1, thereby inhibiting the enzymatic activity of the complex.



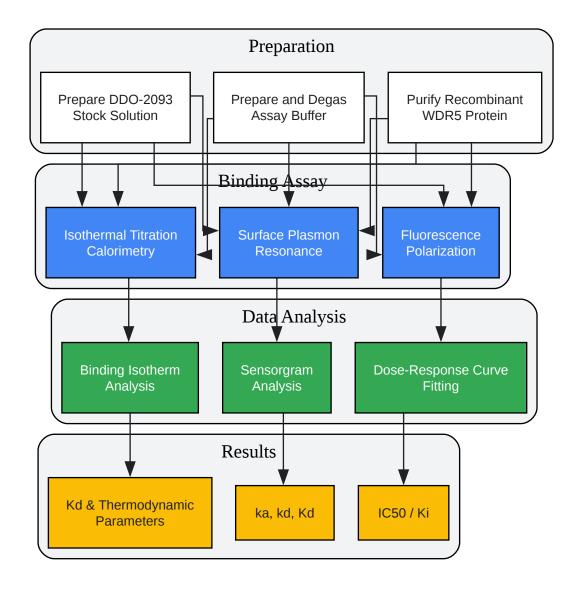
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Caption: WDR5-MLL1 signaling pathway and the inhibitory action of DDO-2093.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of an inhibitor like DDO-2093 to WDR5 involves several key steps, from reagent preparation to data analysis.





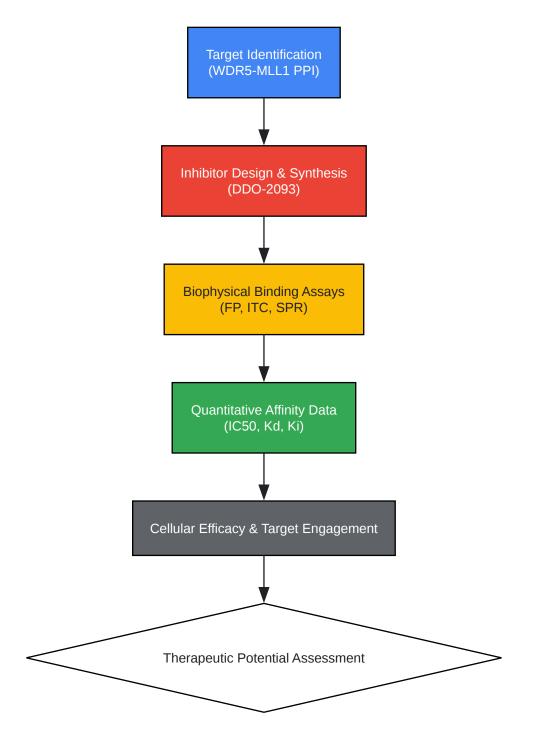
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Caption: General experimental workflow for determining WDR5 inhibitor binding affinity.

Logical Relationship of Key Concepts

The development and characterization of a WDR5 inhibitor like DDO-2093 follow a logical progression from understanding the biological target to validating the inhibitor's efficacy.





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Caption: Logical progression for the development of a WDR5 inhibitor.

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